(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate
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Overview
Description
(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, a chlorobenzylidene moiety, and a diphenylcarbamate group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves multiple steps, including the formation of the benzofuran core, the introduction of the chlorobenzylidene group, and the attachment of the diphenylcarbamate moiety. Common reagents used in these reactions include chlorobenzaldehyde, benzofuran derivatives, and diphenylcarbamoyl chloride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzylidene)-4-phenyl-1-piperazinamines
- N’-(3-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamines
Uniqueness
Compared to similar compounds, (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its benzofuran core and diphenylcarbamate moiety provide a versatile platform for further modifications and applications .
Properties
Molecular Formula |
C28H18ClNO4 |
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Molecular Weight |
467.9 g/mol |
IUPAC Name |
[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C28H18ClNO4/c29-20-9-7-8-19(16-20)17-26-27(31)24-15-14-23(18-25(24)34-26)33-28(32)30(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-18H/b26-17- |
InChI Key |
IBCKFAQRSWJJHO-ONUIUJJFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC(=CC=C5)Cl)/O4 |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC(=CC=C5)Cl)O4 |
Origin of Product |
United States |
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